
1-(3-Methoxyphenyl)propan-1-ol
Vue d'ensemble
Description
1-(3-Methoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.217 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1-(3-Methoxyphenyl)propan-1-ol involves several steps. In one method, ethylmagnesium bromide reacts with m-Anisaldehyde to yield the product . Other methods involve the use of Diethylzinc or Bromoethane .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)propan-1-ol consists of a propyl (three-carbon) chain attached to a methoxyphenyl group . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
1-(3-Methoxyphenyl)propan-1-ol, like other alcohols, can undergo a variety of chemical reactions. For example, it can be converted to alkyl halides .Physical And Chemical Properties Analysis
1-(3-Methoxyphenyl)propan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 265.3±23.0 °C at 760 mmHg, and a flash point of 109.2±16.9 °C .Applications De Recherche Scientifique
-
Chemical Synthesis
- Application : “1-(3-Methoxyphenyl)propan-1-ol” is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the chemical synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
-
Density, Speed of Sound, Refractive Index and Relative Permittivity Measurement
- Application : “1-(3-Methoxyphenyl)propan-1-ol” might be used in the measurement of density, speed of sound, refractive index and relative permittivity of liquid mixtures .
- Method : The densities were converted to excess volumes and fitted by a third-order Redlich–Kister equation for further use in the calculation of the excess spectra .
- Results : The outcomes of the measurements are not specified in the source .
-
Synthesis of 3-(4-methoxyphenyl)-propan-1-one
- Application : “1-(3-Methoxyphenyl)propan-1-ol” might be used in the synthesis of 3-(4-methoxyphenyl)-propan-1-one .
- Method : The synthesis of the compound was obtained in a flat-bottomed flask (250 mL), was added 20 mL of methanol, 3g of 2-hydroxy acetophenone, 10 mL of sodium hydroxide solution (10%), and 3ml of p-anisaldehyde. The reaction mixture was kept under stirring at 80°C for 4h .
- Results : The outcomes of the synthesis are not specified in the source .
-
Synthesis of 1-(3-Methoxyphenyl)-1-propanone
- Field : Organic Chemistry
- Application : “1-(3-Methoxyphenyl)propan-1-ol” can be used in the synthesis of “1-(3-Methoxyphenyl)-1-propanone”, a compound with various applications in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
-
Synthesis of 3-(4-Methoxyphenyl)-2-propyn-1-ol
- Field : Organic Chemistry
- Application : “1-(3-Methoxyphenyl)propan-1-ol” can potentially be used in the synthesis of “3-(4-Methoxyphenyl)-2-propyn-1-ol”, another organic compound .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
-
Nonlinear Optics and Biological Activity
- Field : Physics and Biology
- Application : Organic compounds, potentially including “1-(3-Methoxyphenyl)propan-1-ol”, have been researched for their promising applications in nonlinear optics (NLO) and for their biological activity .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the research involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
-
Synthesis of 1-(3-Methoxyphenyl)-1-propanone
- Field : Organic Chemistry
- Application : “1-(3-Methoxyphenyl)propan-1-ol” can be used in the synthesis of “1-(3-Methoxyphenyl)-1-propanone”, a compound with various applications in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
-
Synthesis of 3-(4-Methoxyphenyl)-2-propyn-1-ol
- Field : Organic Chemistry
- Application : “1-(3-Methoxyphenyl)propan-1-ol” can potentially be used in the synthesis of “3-(4-Methoxyphenyl)-2-propyn-1-ol”, another organic compound .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
-
Nonlinear Optics and Biological Activity
- Field : Physics and Biology
- Application : Organic compounds, potentially including “1-(3-Methoxyphenyl)propan-1-ol”, have been researched for their promising applications in nonlinear optics (NLO) and for their biological activity .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the research involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXPRJLIYBQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415680 | |
| Record name | 1-(3-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)propan-1-ol | |
CAS RN |
52956-27-1 | |
| Record name | 1-(3-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



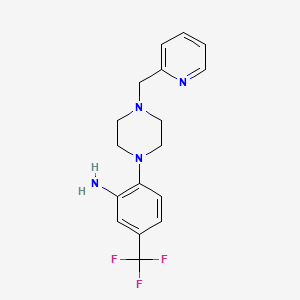
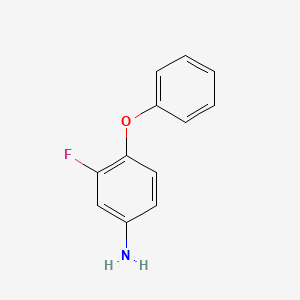
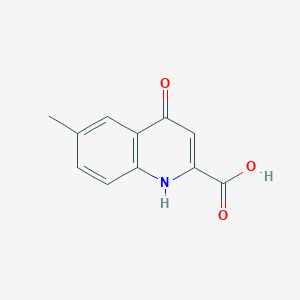
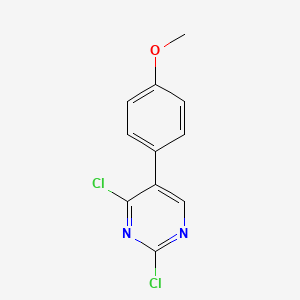
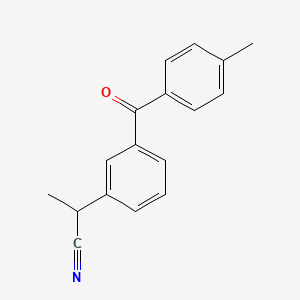
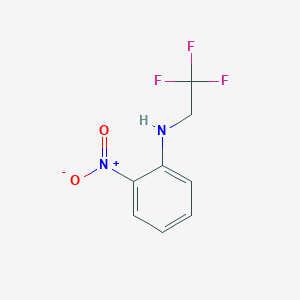
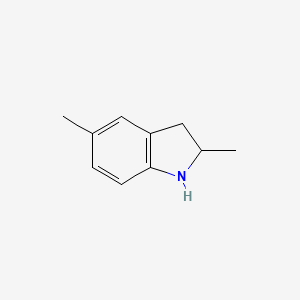
![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)
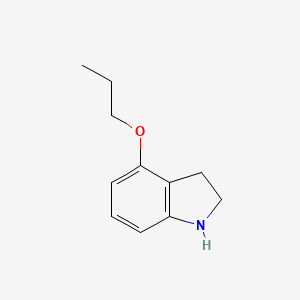
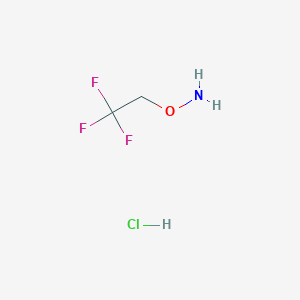

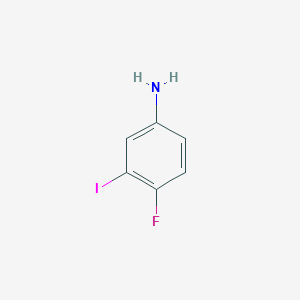
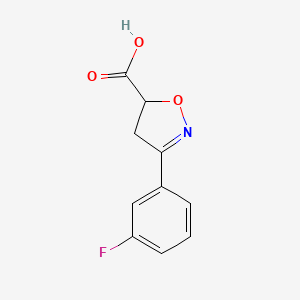
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)